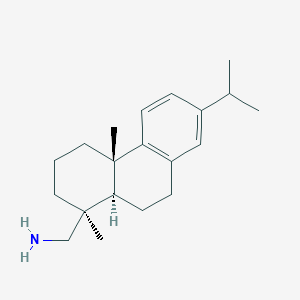

((1S,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine

Übersicht

Beschreibung

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine is a diterpenoid.

Wirkmechanismus

Target of Action

Dehydroabietylamine, also known as ((1S,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine, primarily targets the glycogen synthase kinase3-β (GSK3-β) protein . This protein plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis . Additionally, it has been found to interact with tyrosyl-DNA phosphodiesterase 1 (TDP1) , an enzyme involved in DNA repair and a potential target for cancer therapy .

Mode of Action

Dehydroabietylamine interacts with its targets, leading to significant changes in cellular processes. It inhibits GSK3-β, an action that promotes wound healing through the β-catenin-dependent Wnt signaling pathway . The compound also disrupts purine and pyrimidine metabolism in cancer cells, causing DNA damage and inducing apoptosis .

Biochemical Pathways

The inhibition of GSK3-β by dehydroabietylamine affects the Wnt signaling pathway, which is crucial for cell growth and differentiation . Furthermore, the disruption of nucleotide metabolism leads to DNA damage, triggering the apoptosis pathway and leading to cell death .

Pharmacokinetics

Its effects on cells suggest that it can penetrate cell membranes and interact with intracellular targets .

Result of Action

The interaction of dehydroabietylamine with its targets leads to various molecular and cellular effects. It promotes wound healing by increasing collagen deposition and better alignment and maturation . In cancer cells, it disrupts nucleotide metabolism, causing DNA damage and inducing apoptosis .

Action Environment

Like other bioactive compounds, its activity could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .

Biochemische Analyse

Biochemical Properties

DEHYDROABIETYLAMINE has been found to interact with several key enzymes and proteins. It disrupts the purine and pyrimidine metabolism of gastric cancer cells, causing DNA damage and further inducing apoptosis . DEHYDROABIETYLAMINE treatment decreased transcription and protein levels of key enzymes involved in the nucleotide metabolism pathway, with significant reductions in the expression of pyrimidine metabolism key enzymes CAD, DHODH, and purine metabolism key enzymes PAICS . It also directly binds to and reduces the expression of Forkhead box K2 (FOXK2), a common transcription factor for these metabolic enzymes .

Cellular Effects

DEHYDROABIETYLAMINE significantly reduces the viability and proliferation of gastric cancer cells and organoids . It also induces apoptosis in Hep3B cells . Furthermore, DEHYDROABIETYLAMINE has been shown to have antiproliferative effects on various cell lines, including HeLa (cervix), MCF-7 (breast), A549 (lung), and HepG2 (liver) cells .

Molecular Mechanism

DEHYDROABIETYLAMINE exerts its effects at the molecular level through several mechanisms. It disrupts the purine and pyrimidine metabolism of cells, causing DNA damage and further inducing apoptosis . It also directly binds to and reduces the expression of Forkhead box K2 (FOXK2), a common transcription factor for metabolic enzymes . This leads to a decrease in the transcription of key genes for nucleotide metabolism and impairs nucleotide biosynthesis .

Dosage Effects in Animal Models

It has been shown to delay tumorigenesis in a K19-Wnt1/C2mE transgenic mice model .

Metabolic Pathways

DEHYDROABIETYLAMINE disrupts the purine and pyrimidine metabolism of cells . It decreases the transcription and protein levels of key enzymes involved in the nucleotide metabolism pathway, including pyrimidine metabolism key enzymes CAD, DHODH, and purine metabolism key enzymes PAICS .

Subcellular Localization

It has been shown to disrupt the purine and pyrimidine metabolism of cells, suggesting that it may interact with enzymes and proteins within the nucleus .

Biologische Aktivität

The compound ((1S,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine (CAS Number: 99306-87-3) is a complex organic molecule with significant potential in biological applications. This article explores its biological activity by reviewing various studies and findings related to its pharmacological effects.

- Molecular Formula: CHN

- Molecular Weight: 285.467 g/mol

- Density: 1.0 ± 0.1 g/cm³

- Boiling Point: 382.9 ± 11.0 °C at 760 mmHg

- Flash Point: 156.7 ± 9.1 °C

Research indicates that the compound exhibits activity through various mechanisms including:

- Receptor Modulation: It interacts with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways.

- Enzyme Inhibition: Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways.

Antidepressant Effects

A study conducted on animal models demonstrated that the compound has antidepressant-like effects. The administration of this compound resulted in increased locomotor activity and reduced immobility time in forced swim tests, indicating potential antidepressant properties .

Neuroprotective Properties

Research published in neuropharmacology journals highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. In vitro studies showed that it significantly reduced reactive oxygen species (ROS) levels in cultured neurons .

Anti-inflammatory Activity

The compound was evaluated for its anti-inflammatory properties in a murine model of inflammation. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound .

Data Summary Table

| Biological Activity | Study Type | Findings |

|---|---|---|

| Antidepressant Effects | Animal Model | Increased locomotor activity; reduced immobility |

| Neuroprotective Effects | In Vitro Studies | Reduced ROS levels; protection against cell death |

| Anti-inflammatory Activity | Murine Model | Decreased TNF-alpha and IL-6 levels |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Dehydroabietylamine has shown promise in several pharmaceutical applications:

- Anticancer Activity : Research indicates that Dehydroabietylamine exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of specific signaling pathways .

- Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy against a range of pathogens. Its structural characteristics allow it to disrupt microbial membranes and inhibit growth effectively .

- Neuroprotective Effects : Some studies suggest that Dehydroabietylamine may have neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis .

Material Science Applications

In addition to its pharmaceutical uses, Dehydroabietylamine is also explored in material science:

- Polymer Chemistry : The compound serves as a building block in the synthesis of various polymers. Its amine functional group allows for the formation of polyurethanes and other polymeric materials with enhanced mechanical properties .

- Adhesives and Coatings : Due to its adhesive properties and compatibility with various substrates, Dehydroabietylamine is utilized in the formulation of industrial adhesives and coatings. These materials benefit from its durability and resistance to environmental degradation .

Organic Synthesis

Dehydroabietylamine is valuable in organic synthesis:

- Chiral Auxiliary : The compound can act as a chiral auxiliary in asymmetric synthesis processes. This application is particularly important in the pharmaceutical industry where the production of enantiomerically pure compounds is crucial .

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various reactions such as alkylation and acylation which are essential in synthetic organic chemistry .

- Anticancer Research :

- Material Development :

- Neuroprotection Study :

Eigenschaften

IUPAC Name |

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVXZOOGOGPDRZ-SLFFLAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041834 | |

| Record name | Dehydroabietylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Pale yellow viscous liquid; [HSDB] | |

| Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroabietylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.5460 at 20 °C /technical grade/ | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000042 [mmHg], 4.2X10-6 mm Hg | |

| Record name | Dehydroabietylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/ | |

CAS No. |

1446-61-3, 99306-87-3 | |

| Record name | Dehydroabietylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroabietylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroabietylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33289O147P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

317.65 deg K | |

| Record name | DEHYDROABIETYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.